3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide

Übersicht

Beschreibung

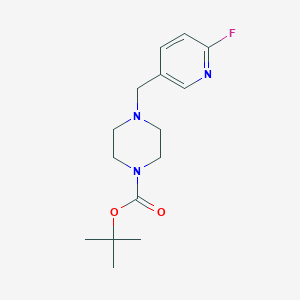

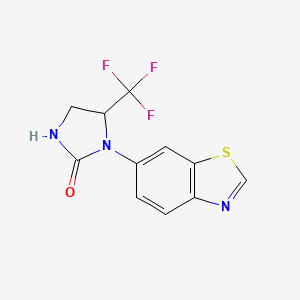

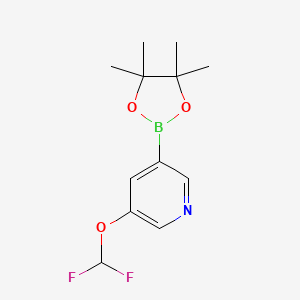

“3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide” is a chemical compound with the molecular formula C12H16ClNO . It is also known by its CAS number 1211455-32-1 .

Molecular Structure Analysis

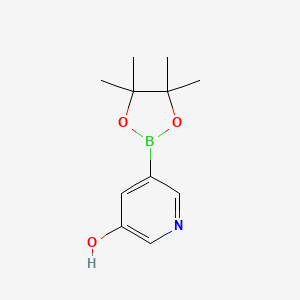

The molecular structure of “3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide” consists of a propanamide backbone with chlorine, methyl, and phenyl substituents . The exact 3D structure may require further computational or experimental analysis for confirmation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

3-Chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide is used in the synthesis of various compounds, such as azole derivatives, which have shown good antibacterial activity against specific bacteria like Rhizobium radiobacter. This is highlighted in the synthesis of a range of N-[(phenylcarbamoyl)amino]-3-[(4-methylphenyl)amino]propanamides, which are derived from 3-[(4-methylphenyl)amino]propanehydrazide, demonstrating its versatility in creating bioactive compounds (Tumosienė et al., 2012).

Glucocorticoid Receptor Modulators

This compound serves as a core structure in the development of nonsteroidal dissociated glucocorticoid receptor agonists. Research has shown the potential of dimethyl-diphenyl-propanamide derivatives as glucocorticoid receptor modulators, which have displayed anti-inflammatory activity in preclinical models, emphasizing the therapeutic potential of derivatives of this compound in treating inflammation-related conditions (Yang et al., 2010).

Solubility and Dissolution Properties

The solubility of 2-chloro-N-(4-methylphenyl)propanamide in various solvent mixtures has been extensively studied. This research is crucial in understanding the dissolution properties of the compound, which is vital for its application in various fields, especially in the pharmaceutical industry (Pascual et al., 2017).

Crystal Structure and Synthesis

The compound's utility in synthesis is further emphasized in studies involving its crystal structure and reactivity. For instance, research on the synthesis of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, a derivative of the parent compound, provides insights into its structural properties and potential applications in material science and drug development (Huang Ming-zhi et al., 2005).

Antimicrobial Properties

Further demonstrating its versatility, derivatives of 3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide have been synthesized and tested for antimicrobial activity. This highlights its potential use in developing new antimicrobial agents (Baranovskyi et al., 2018).

Wirkmechanismus

Target of Action

The primary target of 3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide is D-alanine–D-alanine ligase . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potential target for antibacterial drugs .

Mode of Action

This inhibition disrupts the synthesis of the bacterial cell wall, leading to cell death .

Biochemical Pathways

Given its target, it is likely involved in the pathway related to bacterial cell wall synthesis .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its target site .

Result of Action

The result of the compound’s action is the disruption of bacterial cell wall synthesis, leading to bacterial cell death . This makes it a potential candidate for the development of new antibacterial drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include pH, temperature, presence of other compounds, and specific characteristics of the bacterial species

Eigenschaften

IUPAC Name |

3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-9-4-6-10(7-5-9)14-11(15)12(2,3)8-13/h4-7H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFPHQBTPIQTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(C)(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-2,2-dimethyl-N-(4-methylphenyl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1397962.png)

![tert-butyl 3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}azetidine-1-carboxylate](/img/structure/B1397965.png)